molecular formula C17H16N2O3S2 B6112793 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide

2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6112793
M. Wt: 360.5 g/mol
InChI Key: IZAHLJVQWVSDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide, also known as DMPTB, is a compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in scientific research, specifically in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.

Mechanism of Action

The exact mechanism of action of 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of protein kinase CK2, as mentioned above. Physiologically, 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as selectively bind to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential as a cancer treatment and diagnostic tool. Additionally, it has been shown to selectively bind to cancer cells, making it a useful tool for studying cancer biology. One limitation of using 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research involving 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide. One potential area of research is the development of 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide as a cancer treatment and diagnostic tool. Additionally, further studies could be conducted to better understand the mechanism of action of 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide and its potential applications in other areas of scientific research. Finally, more research could be conducted to explore the potential toxicity of 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide and ways to mitigate this toxicity.

Synthesis Methods

2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. One such method involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-mercapto-5-methylthiazole and 4-aminobenzamide. The resulting compound is then purified using column chromatography to obtain 2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide.

properties

IUPAC Name

2,4-dimethoxy-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-4-7-15(24-10)13-9-23-17(18-13)19-16(20)12-6-5-11(21-2)8-14(12)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHLJVQWVSDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.